![molecular formula C11H14ClN3O B1419281 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 1217089-32-1](/img/structure/B1419281.png)
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine
Overview
Description
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine (5-EtPhP) is an organic compound belonging to the pyrazolamine family of compounds. It is a versatile compound that has been used in various scientific research applications due to its unique properties. 5-EtPhP is a relatively new compound, but has already been explored in the laboratory setting for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial Activity
The oxime ether moiety, similar to the one present in “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine”, has been associated with significant antimicrobial properties. Research indicates that modifications incorporating the oxime ether structure can lead to compounds with enhanced bactericidal and fungicidal activities . This suggests potential for “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” to serve as a scaffold for developing new antimicrobial agents.
Antidepressant Properties
Compounds with an oxime ether structure have been found to exhibit antidepressant effects. Given the structural similarity, “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” could be explored for its efficacy in treating depressive disorders, potentially leading to the development of novel antidepressants .
Anticancer Applications
The oxime ether moiety is a feature in several compounds with anticancer activity. “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” could be investigated for its potential to inhibit cancer cell growth, particularly in cancers where overexpression of certain proteins is a factor .
Herbicidal Use
Oxime ethers have been reported to possess herbicidal activity. This opens up the possibility for “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” to be used in the development of herbicides, offering a new tool for agricultural management .
Hypolipidemic and Antihyperglycemic Effects
Studies have shown that certain oxime ethers can reduce glucose levels and triglycerides significantly. “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” could be a candidate for creating drugs that manage conditions like hyperglycemia and hyperlipidemia .
Therapeutic Agents Against Organophosphate Poisoning
Oximes are known to act as antidotes to organophosphate poisoning. The structure of “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” may be conducive to synthesizing new therapeutic agents that could be used in cases of such poisoning .
Mechanism of Action
Target of Action
The primary target of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is evolutionarily conserved in vertebrates and is mainly expressed in the brain . It is able to detect low abundant trace amines and is also activated by several synthetic compounds .
Mode of Action
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine acts as an antagonist at the TAAR1 receptor . This means that it binds to the receptor and blocks its activation by agonists. This can lead to changes in the function of the receptor and the downstream signaling pathways it controls .
Biochemical Pathways
The interaction of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine with TAAR1 can affect various biochemical pathways. TAAR1 is known to regulate the classical monoaminergic systems in the brain . Therefore, the antagonistic action of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine on TAAR1 can potentially influence these monoaminergic systems and their downstream effects.
Result of Action
The molecular and cellular effects of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine’s action are likely to be related to its antagonistic effect on TAAR1. By blocking the activation of TAAR1, it may modulate the function of monoaminergic systems in the brain . This could potentially lead to changes in neurotransmitter release, neuronal excitability, and other cellular processes regulated by these systems.
properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVIITPOSQWAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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